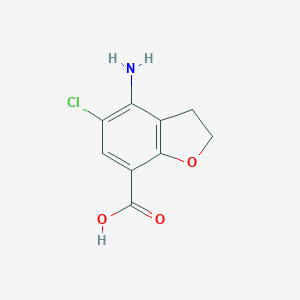

4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid

説明

特性

IUPAC Name |

4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMUVKSAOVLXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442754 | |

| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123654-26-2 | |

| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Overview

The most widely documented approach involves sequential cyclization, chlorination, and hydrolysis steps starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This method, patented by CN104016949A, achieves an overall yield of 68–72% with high purity (98.5–99.5% by HPLC).

Step 1: Cyclization

The precursor undergoes Mitsunobu-like cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). Optimal molar ratios of PPh₃ and DEAD to the substrate are 0.8–1.2:1, generating 4-acetylamino-2,3-dihydrobenzofuran-7-methyl carboxylate. Heptane precipitation isolates the crude product, which is used directly in the next step.

Step 2: Chlorination

N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80–85°C introduces chlorine at the 5-position. A 0.36:1 NCS-to-substrate ratio ensures complete conversion within 4 hours. Quenching with water precipitates 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-methyl carboxylate.

Step 3: Hydrolysis

A two-stage alkaline hydrolysis (NaOH in ethanol/water) removes the acetyl and methyl groups. Initial hydrolysis at room temperature followed by reflux (80–85°C) ensures complete deprotection. Acidification to pH 4–5 yields the final product with 98.5–99.5% purity.

Table 1: Representative Yields and Conditions for the Three-Step Method

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃, DEAD | THF | 25°C | 2 | 85 |

| 2 | NCS | DMF | 85°C | 4 | 92 |

| 3 | NaOH | Ethanol | 85°C | 2 | 89 |

| Data sourced from Example 1 of CN104016949A. |

Bromination-Alkylation-Zinc-Mediated Cyclization Approach

Alternative Pathway

CN113717072A discloses a method using 2-hydroxy-4-acetamido-5-chlorobenzoic acid methyl ester as the starting material. Bromination with Br₂, followed by alkylation with 1,2-dibromoethane and zinc-mediated cyclization, yields the dihydrobenzofuran core. However, bromine’s toxicity and volatility limit industrial applicability.

Bromination and Alkylation

Bromine reacts with the substrate in dichloromethane at 0°C, introducing bromine at the 5-position. Subsequent alkylation with 1,2-dibromoethane at 50°C forms a bromoethyl side chain.

Zinc-Mediated Cyclization

Zinc powder in acetic acid facilitates cyclization via a radical mechanism. While this step achieves 65–70% conversion, zinc handling and waste disposal pose logistical challenges.

Key Limitation : The method’s reliance on bromine and zinc increases costs and safety risks, rendering it less viable for large-scale production.

Para-Aminosalicylic Acid Derivative Route

Mild but Low-Yielding Synthesis

CN102942542A outlines a route starting from para-aminosalicylic acid. Esterification, acetylation, chlorination, and cyclization yield the target compound under mild conditions (25–60°C). However, the overall yield remains below 40%, attributed to side reactions during chlorination.

Critical Steps:

-

Esterification : Methylation of the carboxylic acid using methanol/H₂SO₄.

-

Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 50°C.

-

Cyclization : Mitsunobu conditions (DEAD/PPh₃) in THF.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Three-Step | 72 | 99.5 | High | Low |

| Bromination-Zinc | 45 | 95 | Low | High (Br₂, Zn) |

| Para-Aminosalicylic | 38 | 97 | Moderate | Moderate (DEAD) |

Optimization Strategies and Industrial Considerations

Solvent and Reagent Selection

化学反応の分析

Types of Reactions: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学的研究の応用

Pharmaceutical Development

Key Intermediate for Drug Synthesis

ACB is primarily recognized for its role as an intermediate in the synthesis of prucalopride, a selective 5-HT4 receptor agonist used in treating chronic constipation. The synthesis involves several steps, beginning with the formation of a methyl derivative and subsequent chlorination to yield ACB .

Research Findings:

- Case Study: A study demonstrated that ACB can enhance the efficacy of prucalopride through its structural properties, which allow for effective receptor binding .

- Impact on Neurological Disorders: Researchers are investigating ACB's potential in developing drugs targeting various neurological conditions due to its ability to modulate neurotransmitter systems .

Agricultural Chemicals

Building Block for Agrochemicals

ACB is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its chemical structure allows it to act as a building block that enhances the effectiveness of crop protection products.

Research Findings:

- Case Study: A formulation study indicated that ACB derivatives improve the efficacy of existing herbicides by increasing their stability and reducing degradation under environmental conditions .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, ACB is employed to study enzyme inhibition and receptor interactions. This research is crucial for understanding biological pathways and developing new therapeutic strategies.

Research Findings:

- Enzyme Studies: ACB has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .

- Receptor Binding Studies: Investigations into ACB’s binding affinity with various receptors have revealed insights into its pharmacological potential beyond gastrointestinal applications .

Material Science

Development of Novel Materials

ACB is being explored for its potential in material science, particularly in creating materials with enhanced thermal stability and electrical conductivity.

Research Findings:

- Material Properties: Preliminary studies indicate that incorporating ACB into polymer matrices can significantly improve thermal resistance and mechanical strength .

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, ACB serves as a standard for quantifying similar compounds in complex mixtures. Its unique properties make it suitable for use in various analytical techniques.

Research Findings:

- Quantification Techniques: Studies have established protocols using ACB as a reference standard in high-performance liquid chromatography (HPLC), facilitating accurate analysis of related compounds .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical | Intermediate for prucalopride synthesis | Enhances drug efficacy; targets neurological disorders |

| Agricultural Chemicals | Building block for herbicides/fungicides | Improves crop protection product stability |

| Biochemical Research | Enzyme inhibition/receptor binding studies | Potential treatments for metabolic disorders; insights into pharmacological effects |

| Material Science | Development of materials with enhanced properties | Improved thermal resistance and mechanical strength |

| Analytical Chemistry | Standard for quantification methods | Accurate analysis protocols established using HPLC |

作用機序

The mechanism of action of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of prucalopride, it acts on the 5-HT4 receptors, enhancing gastrointestinal motility . The compound’s structure allows it to bind to these receptors, triggering a cascade of intracellular events that lead to its therapeutic effects .

類似化合物との比較

Structural Analogs and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Impact of Functional Groups and Substitutions

Halogen Substitution (Cl vs. Br):

- Chlorine vs. Bromine: Bromo analogs (e.g., 4-amino-5-bromo-...) are common synthesis by-products. Bromine’s larger atomic radius increases molecular weight and reduces solubility, necessitating solvent-based purification .

- Reactivity : Chlorine’s electronegativity enhances stability in the parent compound, while bromine may alter metabolic pathways in APIs .

Carboxylic Acid vs. Carboxamide:

- Bioactivity : The carboxylic acid form exhibits minimal receptor activity, whereas conversion to carboxamide (as in prucalopride) enhances 5-HT₄ receptor binding and oral bioavailability .

- Synthetic Role : The acid is a precursor; amidation is the final step in prucalopride synthesis .

Substituents on the Dihydrofuran Ring:

- 2,2-Dimethyl Groups (R149402) : Increase steric bulk, improving receptor selectivity. R149402 shows 10-fold higher potency in gastric tissues compared to cardiac tissues .

- Unsubstituted Ring (Target Compound) : Simpler structure facilitates scalable synthesis but lacks receptor specificity .

Pharmacological and Industrial Relevance

- Prucalopride : Derived from the target compound, it demonstrates EC₅₀ values of 2–10 nM for 5-HT₄ receptors, with clinical efficacy in chronic constipation and ongoing trials for intestinal pseudo-obstruction .

- Impurity Control : Bromo analogs and dimethyl variants (e.g., R149402) are monitored as impurities in API batches, with HPLC thresholds <0.1% .

生物活性

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2) is a significant compound primarily recognized as an intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used in treating chronic constipation. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H8ClNO3, with a molecular weight of approximately 213.62 g/mol. It appears as a white to yellow crystalline powder with a melting point of 242°C .

| Property | Value |

|---|---|

| CAS Number | 123654-26-2 |

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| Melting Point | 242°C |

| Purity | ≥97.0% (HPLC) |

Pharmacological Applications

This compound is primarily utilized as an intermediate for Prucalopride synthesis. Prucalopride acts as a selective agonist for the serotonin receptor subtype 5-HT4, enhancing gastrointestinal motility and providing therapeutic benefits for patients with constipation .

The compound's biological activity is closely linked to its interaction with the 5-HT4 receptor. Activation of this receptor leads to increased release of acetylcholine in the enteric nervous system, promoting peristalsis and enhancing bowel movement .

In Vitro Studies

Recent studies have demonstrated the compound's potential anti-inflammatory properties through its effect on nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The IC50 values for various derivatives indicate that modifications on the benzofuran structure can significantly impact their biological efficacy .

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production :

- Selectivity and Efficacy :

- Synthetic Pathways :

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted benzofuran precursors. For example, halogenation (e.g., chlorination at the 5-position) followed by amination at the 4-position can be optimized using catalytic systems like Pd/C or CuI under controlled temperatures (70–100°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine coupling) and inert atmospheres to prevent oxidation . HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity >95% before proceeding to cyclization steps.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : -NMR (DMSO-d6) should resolve aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzofuran protons (δ 2.5–3.5 ppm). -NMR confirms carbonyl (C7-carboxylic acid, δ ~170 ppm) and amine functionalities .

- HPLC-MS : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with ESI-MS to detect molecular ion peaks (expected m/z: 242.6 [M+H]+) and quantify impurities (<2%) .

Q. What solvent systems are optimal for its solubility in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (0.1–0.5 mg/mL in water at 25°C). Use DMSO for stock solutions (10–50 mM), ensuring final DMSO concentrations ≤1% in cell-based assays. For in vitro studies, PBS (pH 7.4) with 0.1% Tween-80 improves dispersion .

Advanced Research Questions

Q. How does the chloro-substitution at position 5 influence regioselectivity in subsequent reactions (e.g., nucleophilic aromatic substitution)?

- Methodological Answer : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic attack at the para position (relative to the amino group). Kinetic studies (via -NMR monitoring) show that substituent effects can be quantified using Hammett parameters (σₚ = +0.23 for Cl). Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and guides reaction design for derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Antioxidant Activity : Use standardized DPPH/ABTS assays with Trolox equivalents, controlling for pH (6–8) and incubation time (30–60 min) .

- Cytotoxicity : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) using MTT assays with strict adherence to IC50 calculation protocols (four-parameter logistic model). Cross-reference with ROS measurement (e.g., DCFH-DA probes) to distinguish direct cytotoxicity from oxidative stress .

Q. How can researchers optimize catalytic asymmetric synthesis of enantiomerically pure derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-BOX complexes) during key steps like cyclization or amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD). Recent studies report ee >90% using Rh-catalyzed intramolecular C–H amination .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

- Methodological Answer : The compound is prone to hydrolysis of the dihydrobenzofuran ring in acidic media (pH <4). Accelerated stability studies (40°C/75% RH) show 10% degradation over 14 days. Use lyophilization for long-term storage (−80°C) and buffer systems (e.g., Tris-HCl, pH 8.0) to stabilize during in vitro experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。